

# Preclinical Repurposing of Fosamprenavir for Laryngopharyngeal Reflux: A Technical Guide

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## Compound of Interest

Compound Name: Fosamprenavir

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This technical guide provides an in-depth review of the preclinical evidence supporting the repurposing of **fosamprenavir**, a well-established HIV-1 protease inhibitor, for the treatment of Laryngopharyngeal Reflux (LPR). This document is intended for researchers, scientists, and drug development professionals interested in the novel application of existing therapeutics for inflammatory conditions of the upper airway.

LPR is a condition where stomach contents, including pepsin, reflux into the laryngopharynx, causing inflammation and damage.<sup>[1][2]</sup> Unlike typical gastroesophageal reflux disease (GERD), LPR often lacks classic heartburn symptoms, presenting instead with chronic cough, hoarseness, and throat clearing.<sup>[1]</sup> Growing evidence suggests that the enzymatic activity of pepsin, not just acid, is a primary driver of laryngeal and pharyngeal mucosal injury, even in non-acidic environments.<sup>[2][3][4]</sup> This has led to the exploration of pepsin inhibitors as a targeted therapeutic strategy.

Preclinical research has identified several HIV protease inhibitors as potent inhibitors of pepsin.<sup>[3][4]</sup> Among these, **fosamprenavir**, the prodrug of amprenavir, has emerged as a promising candidate due to its ability to abrogate pepsin-mediated laryngeal damage in animal models.<sup>[3]</sup><sup>[5]</sup> This guide will detail the quantitative data from these studies, outline the experimental methodologies, and visualize the proposed mechanisms of action and experimental workflows.

## Quantitative Data: In Vitro Pepsin Inhibition

High-throughput screening assays were conducted to evaluate the inhibitory activity of various HIV protease inhibitors against pepsin. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the drug required to inhibit 50% of pepsin activity, were determined. The results demonstrate that several of these compounds inhibit pepsin in the low micromolar range.[\[3\]](#)[\[4\]](#)[\[5\]](#)

HIV Protease Inhibitor	IC <sub>50</sub> (μM) for Pepsin Inhibition
Amprenavir	Low micromolar
Ritonavir	Low micromolar
Saquinavir	Low micromolar
Darunavir	Low micromolar

Table 1: In vitro inhibition of pepsin by various HIV protease inhibitors. Data compiled from Johnston et al.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### In Vitro Pepsin Binding and Inhibition Assays

The following protocols were adapted from studies by Johnston et al. to assess the direct interaction between HIV protease inhibitors and pepsin.[\[3\]](#)

**Objective:** To determine if HIV protease inhibitors can bind to and inhibit the enzymatic activity of pepsin.

**Methodology:**

- **Assay Principle:** Fluorescence polarization (FP) was used to measure molecular rotation, allowing for the detection of binding and degradation events.
- **Competitive Binding Assay:**
  - A fluorescently labeled pepstatin probe (pepstatin-Alexa647) was used.

- The assay was optimized with 100 nM probe, 0.03 U/μl porcine pepsin A, and 37.5% DMSO in 0.1 M HCl (pH 1) with 0.01% v/v Tween-20.
- HIV protease inhibitors (amprenavir, ritonavir, saquinavir, darunavir) were dissolved in DMSO and tested over a range of concentrations.
- The displacement of the fluorescent probe by the inhibitor was measured, indicating competitive binding.
- Peptic Activity Assay:
  - A fluorescently labeled casein substrate (casein-Alexa647) was used.
  - Optimized conditions included 200 nM probe, 0.01 U/μl pepsin, and 5% DMSO.
  - The degradation of the fluorescent casein by pepsin was measured in the presence and absence of the inhibitors.
  - A decrease in fluorescence polarization indicated casein degradation.
- Data Analysis:
  - IC50 values were calculated from the kinetic traces of the peptic activity assay.[\[3\]](#)

## In Vivo Laryngopharyngeal Reflux Mouse Model

This protocol details the animal model used to evaluate the efficacy of **fosamprenavir** in preventing pepsin-induced laryngeal damage.[\[3\]](#)[\[6\]](#)

Objective: To assess the protective effects of **fosamprenavir** against pepsin-mediated laryngeal injury in a living organism.

Animal Model: C57BL/6 mice.

Methodology:

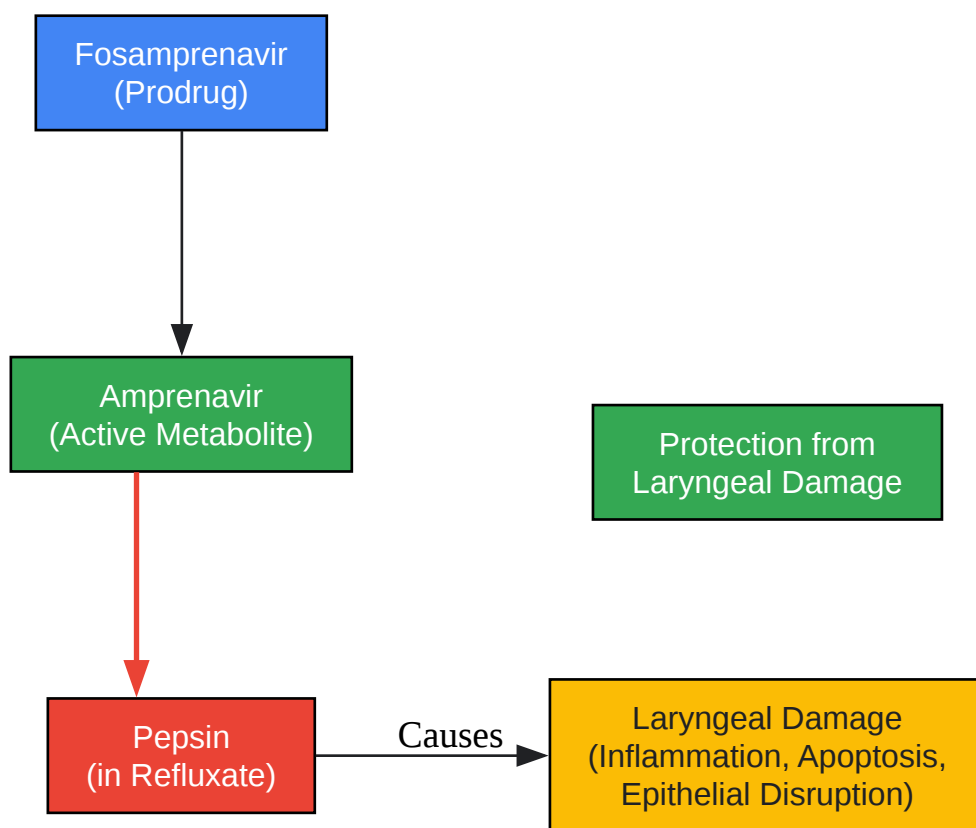
- LPR Induction:
  - Mice underwent mechanical laryngeal injury once a week for two weeks.

- Following the injury, 20 µl of 0.3 mg/ml pepsin at pH 7.0 was instilled into the larynx three days a week for four weeks. This simulates non-acidic reflux, where pepsin is still enzymatically active and can cause damage.[3]
- Treatment Administration:
  - **Fosamprenavir** was administered either by oral gavage or as an aerosol.
  - Treatment was given five days a week for the four-week duration of the study.[3][6]
  - A control group received a placebo.
- Endpoint Analysis:
  - At the end of the four-week period, the mice were euthanized.
  - Larynges were collected for histopathological analysis.
- Histopathological Evaluation:
  - The laryngeal tissues were sectioned, stained, and examined for signs of damage, including:
    - Reactive epithelia
    - Increased intraepithelial inflammatory cells
    - Cell apoptosis[3][5]

## Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for **fosamprenavir** in LPR and the experimental workflows.

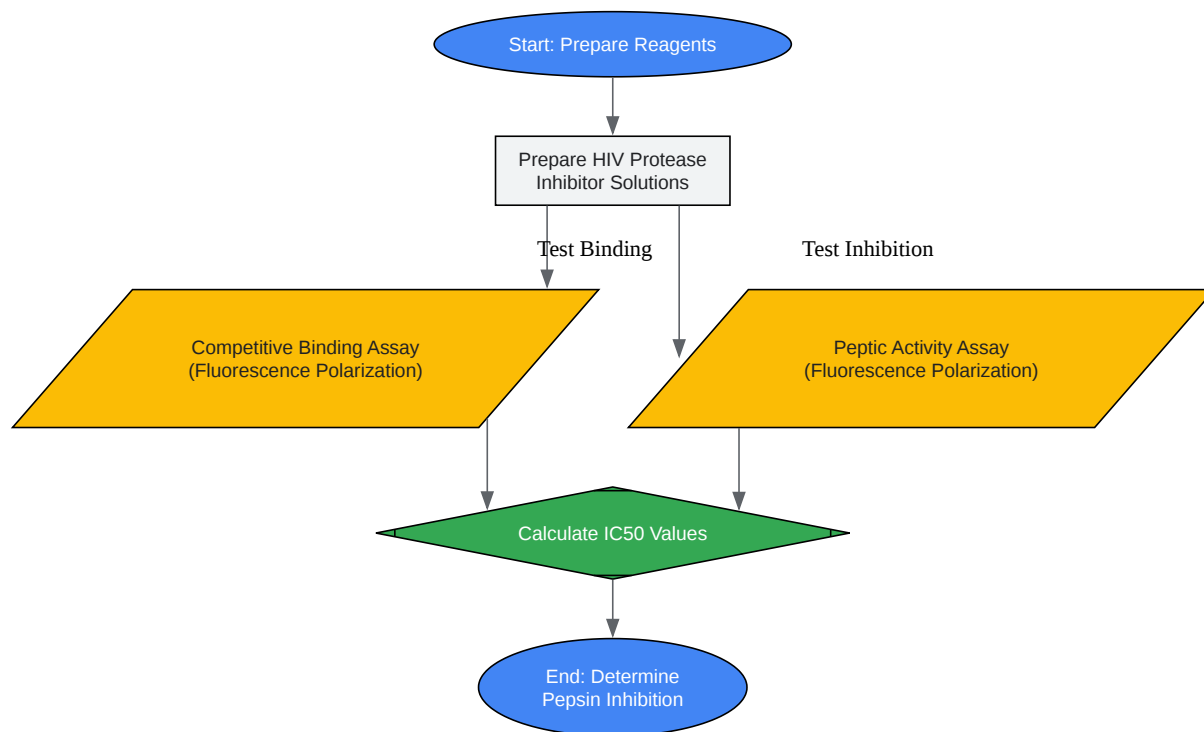
## Proposed Mechanism of Action



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Caption: Proposed mechanism of **fosamprenavir** in LPR treatment.

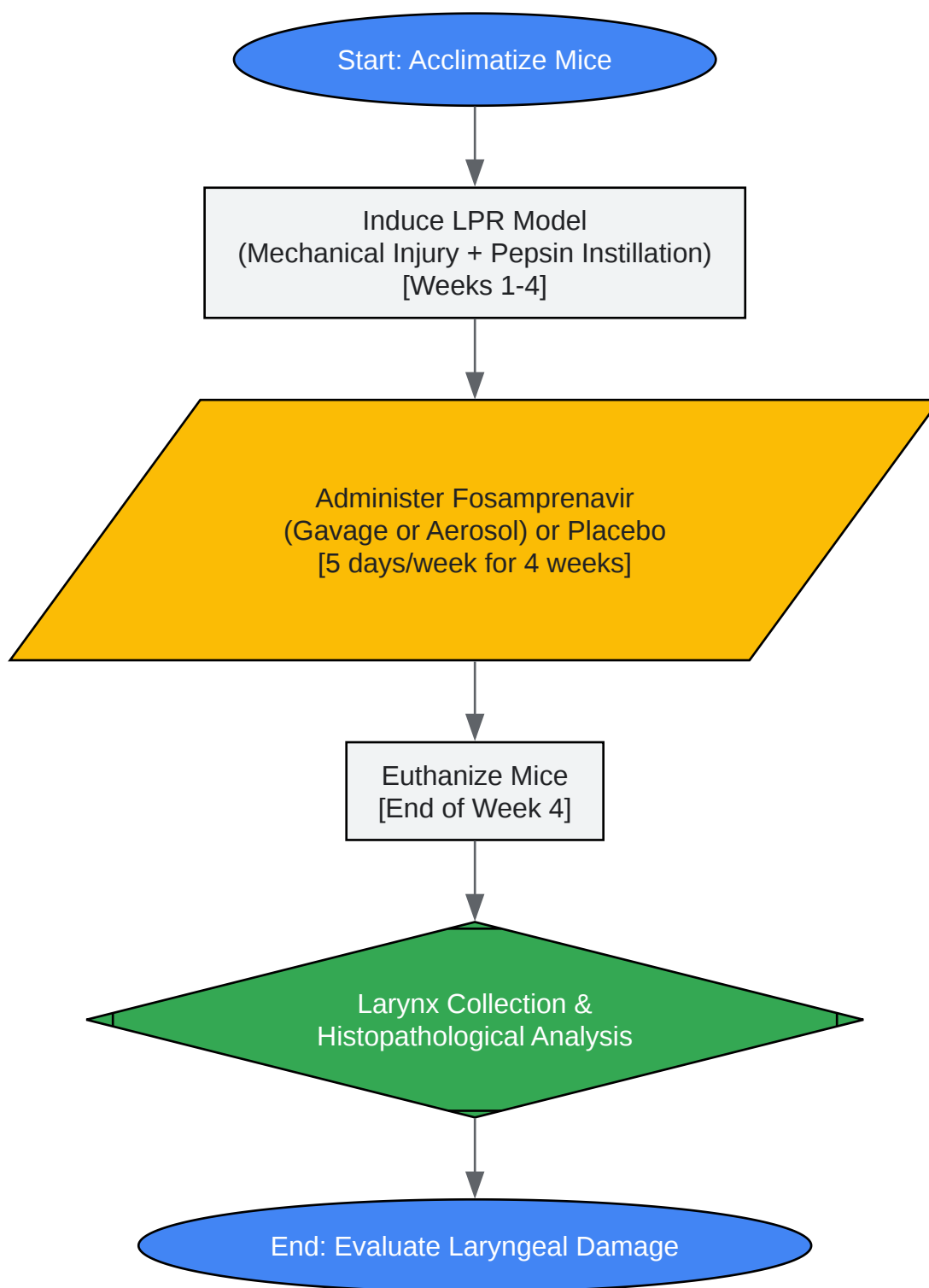
## In Vitro Experimental Workflow



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Caption: Workflow for in vitro pepsin inhibition assays.

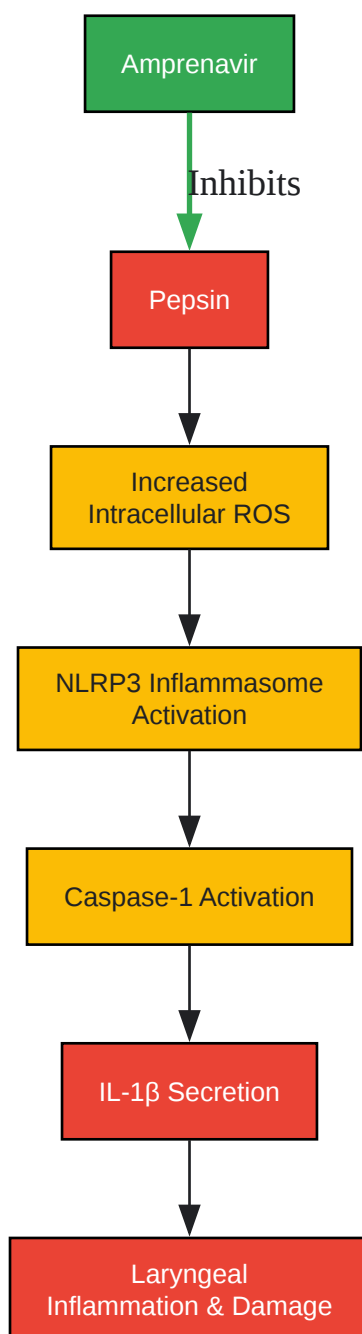
## In Vivo Experimental Workflow



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Caption: Workflow for the in vivo LPR mouse model.

## Pepsin-Induced Inflammatory Signaling Pathway



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Caption: Pepsin-induced ROS/NLRP3 inflammasome signaling.

## Summary and Future Directions

The preclinical data strongly suggest that **fosamprenavir**, through its active metabolite amprenavir, effectively inhibits pepsin and mitigates pepsin-induced laryngeal damage in a



mouse model of LPR.[3][5][6] The mechanism of this protection is likely the direct inhibition of pepsin's enzymatic activity, thereby preventing the downstream inflammatory cascade.[3]

These promising preclinical findings have paved the way for further investigation. A clinical trial is underway to assess the efficacy of **fosamprenavir** in patients with LPR.[2] Furthermore, new formulations, such as a prolonged-release oral version and a dry powder inhaler, are being developed to optimize drug delivery to the laryngopharynx and enhance therapeutic effects.[1] The development of inhaled **fosamprenavir** is supported by toxicology and fluid dynamics modeling studies.[7]

In conclusion, the repurposing of **fosamprenavir** represents a targeted and potentially effective therapeutic strategy for LPR, addressing the enzymatic component of reflux that is not targeted by current standard-of-care treatments like proton pump inhibitors. The continued investigation of this compound is warranted and holds promise for patients suffering from this chronic and often debilitating condition.

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## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pepsin-mediated inflammation in laryngopharyngeal reflux via the ROS/NLRP3/IL-1 $\beta$  signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amprenavir inhibits pepsin-mediated laryngeal epithelial disruption and E-cadherin cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protease Inhibitor Amprenavir Protects against Pepsin-Induced Esophageal Epithelial Barrier Disruption and Cancer-Associated Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jamiekoufman.com [jamiekoufman.com]
- 7. researchgate.net [researchgate.net]

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